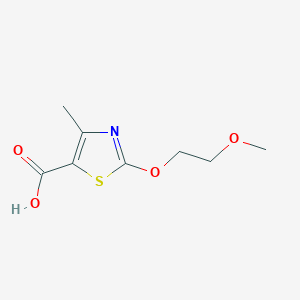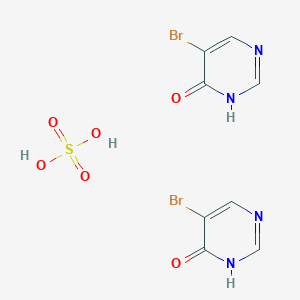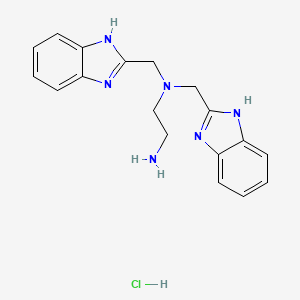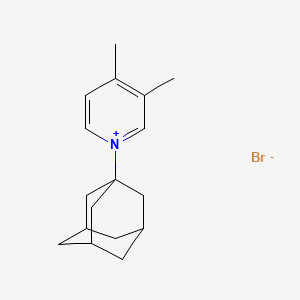![molecular formula C10H14N2O3 B1527217 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid CAS No. 1249776-67-7](/img/structure/B1527217.png)
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid
Vue d'ensemble
Description
“4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1249776-67-7 . It has a molecular weight of 210.23 . The IUPAC name for this compound is 4-[(2-methoxyethyl)(methyl)amino]-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Applications De Recherche Scientifique
Synthesis of Amides
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid: is utilized in the synthesis of amides by reacting with carboxylic acids . This process is crucial in the production of various pharmaceuticals and polymers, where the amide linkage is a key structural component.
Aza-Michael Addition Reactions
This compound serves as a reagent in aza-Michael addition reactions, particularly for the chemical modification of α-acrylated cross-linked polymers . These reactions are significant in creating new polymeric materials with enhanced properties like increased thermal stability or improved mechanical strength.
Suzuki–Miyaura Cross-Coupling
In the field of material science, 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid can be involved in Suzuki–Miyaura cross-coupling reactions . This application is pivotal for creating new chemical entities with potential use in organic electronics and catalysis.
Pharmaceutical Intermediates
The compound’s structure is conducive to being a pharmaceutical intermediate. It can be used to develop new medicinal compounds, especially those targeting the central nervous system, due to the presence of the pyridine ring, which is a common motif in drugs affecting neurotransmitter pathways .
Chemical Synthesis
In chemical synthesis, this compound is used to introduce the pyridine moiety into larger molecules. Pyridine rings are a common feature in many drugs and agrochemicals, making this compound a valuable starting material for synthesizing a wide range of organic molecules .
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
Without knowledge of the specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to better understand the compound’s mechanism of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on 4-[(2-methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid’s mechanism of action, it’s difficult to discuss how such factors might impact this compound .
Propriétés
IUPAC Name |
4-[2-methoxyethyl(methyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIPALMOFCYREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)



![[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine](/img/structure/B1527148.png)
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B1527149.png)



![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)

